REACTION_CXSMILES
|
[C:1]1([CH:7]([O:10][CH2:11]CC)[CH2:8][OH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.COC(C1C=CC=CC=1)CO>>[C:1]1([CH:7]([O:10][CH3:11])[CH:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
180.25 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CO)OCCC
|
Name
|
|
Quantity
|
152 g
|
Type
|
reactant
|
Smiles
|
COC(CO)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.8 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |